molecular formula C17H17ClN2O2 B2871453 Methyl 7-benzyl-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate CAS No. 1785037-46-8

Methyl 7-benzyl-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate

Cat. No.: B2871453
CAS No.: 1785037-46-8
M. Wt: 316.79
InChI Key: RJKMCJBFVLBSIL-UHFFFAOYSA-N
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Description

Methyl 7-benzyl-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the naphthyridine family, which consists of fused heterocyclic compounds containing nitrogen atoms. Due to its unique chemical properties, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-benzyl-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate typically involves multiple steps, starting with the construction of the naphthyridine core[_{{{CITATION{{{2{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4 ... - Springer](https://link.springer.com/article/10.1007/s10593-023-03213-y). One common approach is the cyclization of appropriate precursors, such as aminopyridines, under acidic or basic conditions[{{{CITATION{{{2{Focused small molecule library of 5,6,7,8-tetrahydro1,2,4 ... - Springer. The benzyl group is introduced through a subsequent alkylation reaction, and chlorination is achieved using suitable chlorinating agents[{{{CITATION{{{_1{this compound](https://www.sigmaaldrich.com/US/en/product/astatechinc/ate413077938?context=bbe).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-benzyl-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols in the presence of a suitable leaving group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Amines, alcohols, and halides.

Major Products Formed:

  • Oxidation: Carboxylic acids, aldehydes, and ketones.

  • Reduction: Alcohols and amines.

  • Substitution: Amides, esters, and ethers.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of various derivatives and analogs. Its structural complexity allows for the exploration of new chemical reactions and pathways.

Biology: Methyl 7-benzyl-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate has shown potential in biological studies, particularly in the development of bioactive molecules. Its derivatives have been investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine: In the medical field, this compound and its derivatives are being explored for their therapeutic potential. Research has focused on their ability to modulate biological targets and pathways, leading to the development of new drugs and treatments.

Industry: In industry, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in polymer science, coatings, and other industrial processes.

Mechanism of Action

The mechanism by which Methyl 7-benzyl-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and derivative.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities with naphthyridines and are known for their biological activity.

  • Piperazine Derivatives: These compounds also contain nitrogen atoms in their structure and exhibit similar chemical properties.

Uniqueness: Methyl 7-benzyl-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate stands out due to its specific substitution pattern and the presence of the benzyl group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

methyl 7-benzyl-4-chloro-6,8-dihydro-5H-1,7-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-22-17(21)14-9-19-15-11-20(8-7-13(15)16(14)18)10-12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKMCJBFVLBSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2CN(CCC2=C1Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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